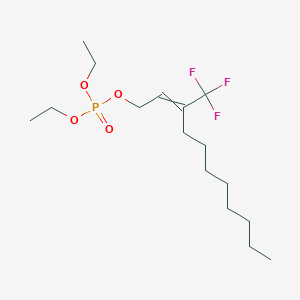![molecular formula C9H18O3 B14221207 Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- CAS No. 618887-33-5](/img/structure/B14221207.png)
Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-: is a chemical compound with the molecular formula C9H18O3. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- typically involves the reaction of 3-ethyl-3-oxetanemethanol with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and control the reaction conditions. The product is then purified using standard techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in various biochemical assays .
Industry: Industrially, it is used in the production of polymers and coatings. Its ability to undergo polymerization makes it valuable in the creation of high-performance materials .
Wirkmechanismus
The mechanism of action of Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. The pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-
- 3-Ethyl-3-oxetanemethanol
- Oxetane-3-methanol
Comparison: Compared to these similar compounds, Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]- has unique properties due to the presence of the methoxyethoxy group. This group enhances its solubility and reactivity, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
618887-33-5 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-ethyl-3-(2-methoxyethoxymethyl)oxetane |
InChI |
InChI=1S/C9H18O3/c1-3-9(7-12-8-9)6-11-5-4-10-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
BTTYWYQBINFFBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




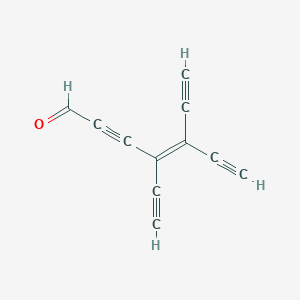
![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)
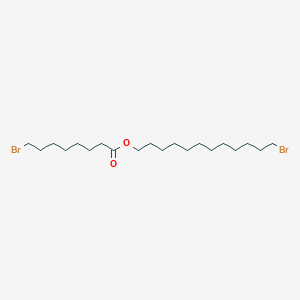

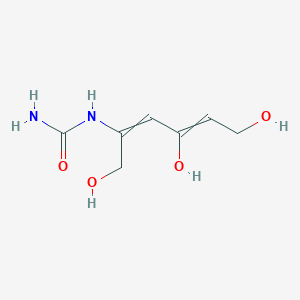
![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
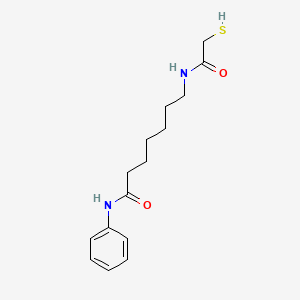


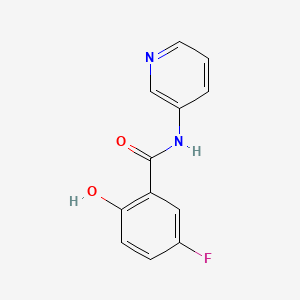
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
